Cas no 370841-98-8 (2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one)

2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methylphenyl)ethanone
- Ethanone, 1-(4-methylphenyl)-2-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-
- 2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one
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- インチ: 1S/C21H23NO4/c1-13-4-6-14(7-5-13)17(23)11-16-19-15(8-9-22(16)2)10-18-20(21(19)24-3)26-12-25-18/h4-7,10,16H,8-9,11-12H2,1-3H3
- InChIKey: JAQQMTRBQLKIHD-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(C)C=C1)CC1C2C(=CC3OCOC=3C=2OC)CCN1C
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3292-0442-4mg |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-5mg |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-2mg |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-15mg |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-10mg |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-25mg |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-2μmol |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-20mg |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-10μmol |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3292-0442-30mg |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one |
370841-98-8 | 90%+ | 30mg |
$119.0 | 2023-04-26 |
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-oneに関する追加情報
Introduction to Compound with CAS No 370841-98-8 and Product Name: 2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one
The compound in question, identified by the CAS number 370841-98-8, is a sophisticated organic molecule with a complex structural framework. This compound belongs to the class of gisoquinolines, which are heterocyclic aromatic compounds known for their diverse pharmacological properties. The presence of functional groups such as 4-methoxy, 6-methyl, and the 1,3-dioxolo moiety contributes to its unique chemical characteristics and potential biological activities.
At the core of this compound's structure is the 2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl fragment. This moiety is particularly intriguing due to its fused ring system, which can exhibit significant electronic and steric effects on the molecule. Such structural features are often exploited in drug design to modulate binding interactions with biological targets. The combination of these elements suggests that this compound may possess properties relevant to various therapeutic applications.
The product name, 2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one, provides a detailed description of its molecular architecture. The 4-methylphenyl group at the ethanone position introduces an aromatic ring with a methyl substituent, which can influence the compound's solubility and metabolic stability. This feature is particularly important in pharmaceutical development, where physicochemical properties often dictate a drug's efficacy and bioavailability.
Recent advancements in medicinal chemistry have highlighted the importance of gisoquinoline derivatives in the search for novel therapeutic agents. Studies have demonstrated that modifications within the gisoquinoline scaffold can lead to compounds with enhanced binding affinity and selectivity for biological targets. For instance, derivatives with similar structural motifs have been explored for their potential in treating neurological disorders and cancer. The compound under discussion may represent a promising candidate in this context.
The presence of the 1-(4-methylphenyl)ethan-1-one moiety suggests that this compound could interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions. The 4-methylphenyl group specifically can serve as a recognition element for biological targets such as kinases or transcription factors. Such interactions are critical for modulating cellular processes and have been extensively studied in the development of small molecule drugs.
In terms of synthetic chemistry, the preparation of this compound would require multi-step organic synthesis involving cyclization reactions and functional group transformations. The incorporation of the dioxolo ring system necessitates careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently than ever before.
The pharmacological potential of this compound has not yet been fully explored but warrants further investigation. Computational modeling techniques can be employed to predict its binding mode to potential targets based on its structural features. Such virtual screening approaches can accelerate the discovery process by identifying promising candidates for experimental validation.
Future research directions may include exploring derivatives of this compound to optimize its pharmacokinetic properties and target specificity. Structural analogs can be designed by modifying substituents such as the 4-methoxy or 6-methyl groups to fine-tune their biological activity. Additionally, investigating the compound's interactions with relevant enzymes or receptors through biochemical assays could provide valuable insights into its mechanism of action.
The broader significance of this compound lies in its contribution to the growing library of gisoquinoline derivatives being studied for therapeutic applications. As our understanding of disease mechanisms advances, so does our need for innovative molecular tools to address them. Compounds like this one represent a testament to the power of organic chemistry in driving pharmaceutical discovery forward.
370841-98-8 (2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one) 関連製品
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